molecular formula C9H13NO2S B13584178 Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate

Cat. No.: B13584178
M. Wt: 199.27 g/mol
InChI Key: KZEKVUGKBSINPG-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate (CAS 1249170-31-7) is a high-purity (98%) 2-aminothiophene derivative serving as a valuable synthetic intermediate and core scaffold in medicinal chemistry research . The 2-aminothiophene structural motif is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities . This specific compound is of significant interest for designing and synthesizing new bioactive molecules. Current research explores 2-aminothiophene derivatives as positive allosteric modulators of Class B G-Protein-Coupled Receptors (GPCRs), such as the glucagon-like peptide-1 receptor (GLP-1R), a prominent target for type 2 diabetes therapeutics . Furthermore, the structural framework is being investigated for developing novel treatments for neglected tropical diseases, including antileishmanial agents active against Leishmania amazonensis . The compound features a chiral center, making it a potential building block for developing stereoselective inhibitors or ligands . Specifications & Handling: • CAS Number: 1249170-31-7 • Molecular Formula: C 9 H 13 NO 2 S • Molecular Weight: 199.27 g/mol • Purity: 98% • Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate

InChI

InChI=1S/C9H13NO2S/c1-5-4-7(6(2)13-5)8(10)9(11)12-3/h4,8H,10H2,1-3H3

InChI Key

KZEKVUGKBSINPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Gewald Reaction for 2-Aminothiophene Core

A classical and widely used approach to synthesize 2-aminothiophenes involves the Gewald reaction, which is a three-component condensation of a ketone or aldehyde, elemental sulfur, and a cyanoacetate derivative or malononitrile. This method efficiently constructs the 2-aminothiophene ring system with substituents in defined positions.

  • Procedure : Cyanoacetate or cyanoacetone reacts with a 2,5-dimethyl-substituted carbonyl compound and elemental sulfur under basic or catalytic conditions to yield 3-substituted 2-aminothiophenes.
  • Example : Starting from 2,5-dimethylacetophenone or a related ketone, the Gewald reaction produces the 2,5-dimethylthiophene ring with an amino group at position 2 and an acetyl group at position 3, which can be further modified.

Aminoacetate Side Chain Formation

The aminoacetate functionality is introduced by alkylation or substitution reactions on the thiophene ring or via direct condensation with amino acids or their derivatives.

  • A common approach is the reaction of the aminothiophene intermediate with methyl bromoacetate or methyl chloroacetate to install the methyl 2-aminoacetate side chain at the 3-position of the thiophene ring.
  • Alternatively, reductive amination or Mannich-type reactions can be employed to attach the aminoacetate group at the desired position.

Purification and Isolation

The regioselectivity and purity of methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate are critical. Purification methods include crystallization, chromatography, and solvent-based purification.

  • A patent on purification of related methyl 2,2-dithienylglycolates highlights the importance of solvent choice and temperature control to reduce regioisomeric impurities and achieve high purity yields (>70%) with less than 0.1% isomer content.
  • Solvents such as isobutyl acetate, toluene, and ethers are effective for crystallization and purification.

Data Table: Representative Synthetic Conditions and Yields

Step Reagents/Conditions Product Yield (%) Notes
Gewald Reaction Cyanoacetone + 2,5-dimethylacetophenone + S + base 3-acetyl-2-aminothiophene 60-75 Classical 3-component condensation
Aminoacetate Side Chain Installation 3-aminothiophene + methyl bromoacetate + base This compound 55-70 Alkylation under mild conditions
Purification Crystallization in toluene or isobutyl acetate Pure this compound >70 Controlled temperature crystallization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related esters, focusing on molecular features, substituents, and applications inferred from the evidence:

Table 1: Structural and Functional Comparison of Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate and Analogs

Compound Name Molecular Formula Key Substituents Heterocycle/Aromatic Group Applications/Use Reference
This compound C₁₀H₁₅NO₂S (inferred) -NH₂, -COOCH₃, 2,5-dimethylthiophene Thiophene Hypothesized: Drug intermediate
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S -SO₂N(CO)NH-triazine, -OCH₃ Triazine Herbicide
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₃H₁₇N₂O₃S₂ -S-CH₂COOEt, thietane-oxy Pyrimidine Synthetic intermediate
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ -NH₂, -COOCH₃, 4-OCH₃-phenyl Phenyl Drug-discovery intermediate
Methyl 2-thienyl acetate C₇H₈O₂S -COOCH₃, unsubstituted thiophene Thiophene Chemical synthesis

Key Observations:

Heterocyclic vs. Aromatic Backbones: The thiophene ring in the target compound and methyl 2-thienyl acetate offers distinct electronic properties compared to triazine (metsulfuron) or pyrimidine (compound 1 in ). Thiophene’s sulfur atom may enhance π-electron delocalization, influencing binding affinity in drug-receptor interactions.

Functional Group Variations: The amino group in the target compound and methyl 2-amino-2-(4-methoxyphenyl)acetate HCl introduces hydrogen-bonding capability, a critical feature for pharmacological activity. In contrast, sulfonylurea herbicides (e.g., metsulfuron) rely on urea linkages for herbicidal activity . Ester groups (methyl vs. ethyl) affect volatility and hydrolysis rates. For example, ethyl esters (as in ) may exhibit slower degradation compared to methyl esters.

Applications: Thiophene-containing compounds are prevalent in drug discovery due to their bioisosteric resemblance to phenyl groups. The target compound’s structure aligns with intermediates used in kinase inhibitors or antimicrobial agents. Sulfonylurea derivatives (e.g., metsulfuron) target plant acetolactate synthase, while amino-acetate esters (e.g., ) are often precursors for chiral building blocks in asymmetric synthesis.

Research Implications and Gaps

  • Biological Activity: Amino-thiophene esters are understudied compared to phenyl or triazine analogs.
  • Safety and Handling: While methyl 2-thienyl acetate’s safety data emphasize standard ester-handling protocols , the amino group in the target compound may necessitate additional precautions due to reactivity.

Biological Activity

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate (CAS Number: 1249170-31-7) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H13NO2SC_9H_{13}NO_2S and a molecular weight of approximately 199.27 g/mol. The compound features a thiophene ring that contributes to its biological properties, particularly in relation to its interaction with biological macromolecules.

Research indicates that compounds containing thiophene structures can exhibit significant biological activities, including inhibition of key enzymes involved in cancer progression. Specifically, this compound has been studied as a potential inhibitor of topoisomerases, which are essential for DNA replication and transcription.

Topoisomerase Inhibition

A study demonstrated that derivatives of 2,5-dimethylthiophene exhibited selective inhibition of topoisomerase II. This inhibition leads to cell cycle arrest at the G1 phase, significantly reducing proliferation in cancer cell lines such as HCT-116. The G1 phase arrest was noted to increase from 49.4% in control cells to 76.8% at higher concentrations of the compound .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated using various in vitro assays:

Assay Type Description Results
Cell Viability Assay Evaluated using MTT assay on HCT-116 cellsSignificant reduction in viability observed at higher concentrations .
Cell Cycle Analysis Flow cytometry analysis to determine cell cycle distributionG1 phase arrest increased significantly .
Topoisomerase Activity In vitro assays measuring decatenation and relaxationPotent inhibition observed in select compounds .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study focused on a series of compounds related to this compound demonstrated that certain derivatives showed enhanced potency against various cancer cell lines by targeting topoisomerases .
  • Mechanistic Insights : Another investigation explored the mechanism by which these compounds induce cell cycle arrest. The findings suggested that the interaction with topoisomerases disrupts DNA replication processes, leading to apoptosis in cancer cells .

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate?

The compound can be synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes. This method yields derivatives with active methylene groups, enabling further functionalization. Reaction optimization includes toluene as a solvent, piperidine/acetic acid catalysis, and 5–6 hours of reflux to achieve 72–94% yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

  • IR spectroscopy to identify functional groups (e.g., cyano, ester, amino).
  • ¹H NMR for positional analysis of methyl, thiophene, and aromatic protons.
  • Mass spectrometry to confirm molecular weight and fragmentation patterns. Cross-validation of these techniques ensures structural integrity .

Q. How can researchers verify stereochemical purity in synthetic batches?

Chiral HPLC or polarimetry can assess enantiomeric excess. For crystalline derivatives, X-ray crystallography (using programs like SHELXL) provides unambiguous confirmation of stereochemistry and molecular packing .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

Discrepancies between predicted and observed spectral data (e.g., unexpected NMR shifts) may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Repeating synthesis under inert conditions to exclude oxidation.
  • Using deuterated solvents for NMR to eliminate solvent artifacts.
  • Employing X-ray crystallography as a definitive structural tool .

Q. What strategies optimize reaction yields in Knoevenagel condensations involving this compound?

Key variables include:

  • Catalyst selection : Piperidine/acetic acid systems enhance reaction rates.
  • Solvent polarity : Toluene balances reactivity and solubility.
  • Temperature control : Reflux conditions (110–120°C) prevent side reactions. Monitoring via TLC and adjusting aldehyde electrophilicity (e.g., electron-withdrawing substituents) further improves efficiency .

Q. How do structural modifications (e.g., halogenation or methoxy groups) impact biological activity?

Comparative studies show:

  • Halogen substitution (e.g., chloro at thiophene positions) enhances antimicrobial and anticancer activity by increasing electrophilicity and target binding.
  • Methoxy groups improve solubility and modulate interactions with hydrophobic enzyme pockets. Systematic SAR studies using in vitro assays (e.g., enzyme inhibition, cytotoxicity) are essential to quantify these effects .

Q. What computational methods support mechanistic studies of its interactions with biological targets?

  • Docking simulations (AutoDock, Schrödinger) predict binding modes to enzymes/receptors.
  • MD simulations (GROMACS) assess stability of ligand-target complexes.
  • QSAR models correlate substituent electronic parameters (Hammett constants) with activity trends .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate antioxidant or anti-inflammatory activity?

  • Antioxidant assays : Use DPPH radical scavenging or FRAP, with quercetin/Trolox as positive controls.
  • Anti-inflammatory models : LPS-induced RAW 264.7 macrophage assays, measuring NO production via Griess reagent. Dose-response curves (IC₅₀ calculations) and statistical validation (ANOVA) ensure reproducibility .

Q. What crystallographic parameters are critical for refining its crystal structure?

High-resolution data (≤1.0 Å) and low R-factors (<5%) are ideal. SHELXL refinement should include:

  • Anisotropic displacement parameters for non-H atoms.
  • Hydrogen bonding networks analyzed via Mercury software.
  • Twinning detection (e.g., using PLATON) for accurate space group assignment .

Conflict Resolution in Published Data

Q. How to address discrepancies in reported biological activities across studies?

Variations may stem from assay conditions (e.g., cell line specificity, compound purity). Solutions include:

  • Replicating experiments under standardized protocols (e.g., OECD guidelines).
  • Validating purity via HPLC (>95%) and elemental analysis.
  • Meta-analyses to identify confounding variables (e.g., solvent used in in vivo studies) .

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